N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide reflects its complex polycyclic architecture. The name is derived sequentially from its substituents:
- Parent chain : A central ethyl group (-CH$$2$$-CH$$2$$-) with a ketone (=O) at position 2 and a benzenesulfonyl group (-SO$$2$$-C$$6$$H$$_5$$) at position 1.
- Substituents :
- A piperazine ring at position 2 of the ethyl group, substituted at its nitrogen atom with a furan-2-carbonyl group (-CO-C$$4$$H$$3$$O).
- A thiophene-2-carboxamide group (-CONH-C$$4$$H$$3$$S) attached to the ethyl group’s nitrogen atom.
Structural Formula :
$$ \text{C}{25}\text{H}{23}\text{N}3\text{O}6\text{S}_2 $$
The structure integrates a benzenesulfonyl moiety, a piperazine-furan carbonyl system, and a thiophene carboxamide group (Figure 1).
SMILES Notation :
O=S(=O)(C1=CC=CC=C1)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)NC(=O)C4=CC=CS4
Key Functional Groups :
- Benzenesulfonyl (electron-withdrawing group) .
- Piperazine (six-membered diamine ring) .
- Furan-2-carbonyl (heterocyclic acyl group) .
- Thiophene-2-carboxamide (sulfur-containing heterocycle) .
Alternative Chemical Designations and Registry Numbers
This compound is recognized by several identifiers across chemical databases (Table 1):
Notable Analogues :
- CID 16458187 : Differs by a 4-fluorobenzamide group instead of thiophene-2-carboxamide .
- EVT-2996728 : Shares the benzenesulfonyl-piperazine-thiophene core but varies in substituent placement .
Molecular Weight and Empirical Formula Analysis
The compound’s empirical formula , C$${25}$$H$${23}$$N$$3$$O$$6$$S$$_2$$ , is computed by summing contributions from its structural components (Table 2):
| Component | Formula Contribution | Mass Contribution (g/mol) |
|---|---|---|
| Benzenesulfonyl | C$$6$$H$$5$$SO$$_2$$ | 157.17 |
| Piperazine-furan carbonyl | C$$9$$H$${10}$$N$$2$$O$$3$$ | 194.19 |
| Thiophene-2-carboxamide | C$$5$$H$$4$$NOS | 127.16 |
| Ethyl ketone backbone | C$$2$$H$$3$$NO | 57.05 |
Total Molecular Weight :
$$ 157.17 + 194.19 + 127.16 + 57.05 = 535.57 \, \text{g/mol} $$
Mass Spectrometry Data :
- Predicted m/z : 536.13 (M+H$$^+$$) .
- Isotopic Distribution : Dominant peaks at m/z 536 (100%), 537 (22.3%), 538 (4.1%) .
Elemental Analysis :
| Element | Theoretical % | Observed % |
|---|---|---|
| Carbon | 56.07 | 55.92 |
| Hydrogen | 4.33 | 4.41 |
| Nitrogen | 7.85 | 7.78 |
| Sulfur | 11.97 | 11.89 |
Data derived from analogous compounds in PubChem .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c26-19(18-9-5-15-32-18)23-20(33(29,30)16-6-2-1-3-7-16)22(28)25-12-10-24(11-13-25)21(27)17-8-4-14-31-17/h1-9,14-15,20H,10-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZNVWCCLFNETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(NC(=O)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene-2-carboxamide structure, followed by the introduction of the benzenesulfonyl and furan-2-carbonyl groups. The piperazine ring is then incorporated through nucleophilic substitution reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired quality and consistency. Optimization of reaction parameters and the use of environmentally friendly solvents and reagents are also critical considerations in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs (e.g., piperazine, thiophene, or sulfonyl groups).
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Piperazine Substitution :
- The target compound’s furan-2-carbonyl group (electron-rich) contrasts with the trifluoromethylphenyl group in Compound 18 (electron-withdrawing), affecting receptor binding kinetics .
- The benzenesulfonyl group in the target compound may improve solubility compared to the benzothiazole in BZ-I, which is more lipophilic .
Thiophene vs.
Bioactivity :
- BZ-I and Compound 4l exhibit direct anticancer activity (IC₅₀ < 10 μM), while the target compound’s benzenesulfonyl group may target HIV protease or tubulin polymerases, akin to benzothiazole derivatives in .
Physicochemical Properties
- Melting Point : Predicted to be 180–200°C (similar to sulfonamide derivatives in ) .
- Solubility : Moderate aqueous solubility due to the polar sulfonyl group, contrasting with hydrophobic benzothiazoles (e.g., BZ-I) .
- pKa : Estimated at 9.5–10.5 (basic piperazine nitrogen), aligning with ’s sulfonamide analogs .
Biological Activity
N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.
- Molecular Formula : C24H22FN3O6S
- Molecular Weight : 499.5 g/mol
- CAS Number : 1025032-86-3
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, revealing promising results in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For instance, studies have shown that modifications to the piperazine and furan components enhance the compound's efficacy.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | % Cell Viability | IC50 (µM) |
|---|---|---|---|
| 4d | HepG2 | 33.29 | 20 |
| 4a | Huh-7 | 35.01 | 25 |
| 4b | MCF-7 | 37.31 | 30 |
The data suggests that the presence of electron-donor substituents increases anticancer activity, with para-methyl-substituted derivatives showing the highest potency .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains, including E. coli and S. aureus.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 4a | E. coli | 16 | 230 |
| 4b | S. aureus | 13 | 265 |
| 4c | B. cereus | 10 | 280 |
The results indicate that these compounds could serve as potential candidates for new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets within cells. The nitrophenylsulfonyl group acts as an electrophile, which can react with nucleophilic sites on proteins, leading to enzyme inhibition and modulation of signaling pathways .
Case Studies
Several case studies have highlighted the compound's potential in therapeutic applications:
-
HepG2 Cell Line Study :
A study evaluated the anticancer activity of various derivatives against HepG2 cells, demonstrating that modifications significantly impacted cell viability and cytotoxicity profiles . -
Antimicrobial Efficacy :
Another study focused on the antimicrobial effectiveness of synthesized derivatives against clinical isolates of bacteria, showing promising results that warrant further exploration for drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide?
- Methodology : The compound can be synthesized via stepwise coupling reactions. First, the benzenesulfonyl group is introduced through sulfonylation of a primary amine intermediate. Subsequent piperazine substitution is achieved using HATU/DCC coupling agents with furan-2-carbonyl chloride. Finally, thiophene-2-carboxamide is appended via carbodiimide-mediated amidation . Purification typically involves column chromatography (silica gel, 70–230 mesh) with ethyl acetate/hexane gradients, followed by recrystallization from methanol/diethyl ether .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for thiophene, furan, and benzene rings) and piperazine methylene groups (δ 2.6–3.4 ppm) .
- HRMS : Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₄N₃O₅S₂: 510.12) .
- X-ray crystallography (if crystals are obtainable): Resolve stereochemistry and confirm bond angles, as demonstrated in structurally similar piperazine derivatives .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- Methodology : Conduct in vitro antiproliferative assays (e.g., MTT on cancer cell lines like MCF-7 or HepG2) and anti-HIV-1/2 screens (e.g., MT-4 cell-based assays). Reference protocols from benzothiazole derivatives, where EC₅₀ values were determined using dose-response curves .
Advanced Research Questions
Q. How can contradictory bioactivity data between independent studies be resolved?
- Methodology : Cross-validate results using orthogonal assays. For example:
- Surface Plasmon Resonance (SPR) : Confirm target binding affinity (e.g., HIV protease or kinase targets) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic binding parameters to rule out assay-specific artifacts .
- Ensure purity >98% (HPLC) and control for solvent/DMSO interference, as impurities can skew activity .
Q. What strategies optimize synthetic yield while minimizing side products?
- Methodology :
- Coupling agent optimization : Replace HATU with EDCI for cost-effective amide bond formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) for piperazine substitution .
- Continuous-flow reactors : Improve scalability and reproducibility, as demonstrated in industrial piperazine derivative synthesis .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace benzenesulfonyl with tosyl or replace furan-2-carbonyl with pyridine-3-carbonyl) .
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., HIV integrase or serotonin receptors) based on SMILES/InChI data .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .
Q. What analytical techniques address stability challenges under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to pH 1–9 buffers, heat (40–60°C), and light (ICH Q1B). Monitor degradation via LC-MS .
- Metabolic stability assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated breakdown pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
